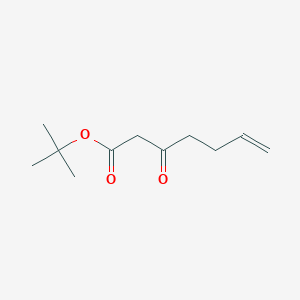

Tert-butyl 3-oxohept-6-enoate

Descripción

Tert-butyl 3-oxohept-6-enoate is an organic compound featuring a tert-butyl ester group, a ketone moiety at the third carbon, and a terminal alkene at the sixth position of a seven-carbon chain. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fragrances. Its ester group enhances stability, while the ketone and alkene functionalities enable participation in reactions such as Michael additions, cycloadditions, and reductions.

Propiedades

IUPAC Name |

tert-butyl 3-oxohept-6-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-5-6-7-9(12)8-10(13)14-11(2,3)4/h5H,1,6-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGMZQAIQUOQSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)CCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444694 | |

| Record name | 6-Heptenoic acid, 3-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87894-21-1 | |

| Record name | 6-Heptenoic acid, 3-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-oxohept-6-enoate typically involves the esterification of 3-oxohept-6-enoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of tert-butyl 3-oxohept-6-enoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction, reducing the need for extensive purification steps .

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl 3-oxohept-6-enoate undergoes various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of 3-oxohept-6-enoic acid.

Reduction: Formation of 3-hydroxyhept-6-enoate.

Substitution: Formation of various tert-butyl esters and amides.

Aplicaciones Científicas De Investigación

Chemistry: Tert-butyl 3-oxohept-6-enoate is used as an intermediate in the synthesis of complex organic molecules.

Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters and ketones. It may also serve as a model compound for investigating metabolic pathways involving similar structures .

Industry: In the industrial sector, tert-butyl 3-oxohept-6-enoate is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its reactivity and stability make it suitable for various applications .

Mecanismo De Acción

The mechanism of action of tert-butyl 3-oxohept-6-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol . These interactions can modulate biological pathways and influence cellular processes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares tert-butyl 3-oxohept-6-enoate with structurally related esters and ketones. Key comparison parameters include reactivity, stability, synthetic applications, and safety profiles.

Table 1: Comparative Properties of Tert-butyl 3-oxohept-6-enoate and Analogues

Reactivity

- Tert-butyl 3-oxohept-6-enoate: The α,β-unsaturated ketone system allows electrophilic and nucleophilic attacks, similar to methyl vinyl ketone. However, the tert-butyl group may sterically hinder certain reactions compared to smaller esters like ethyl acetoacetate.

- Ethyl Acetoacetate: Forms stable enolates for alkylation and acylation but lacks the alkene for cycloadditions .

- Methyl Vinyl Ketone : Highly reactive in Diels-Alder reactions but prone to polymerization without stabilizers.

Stability

- Tert-butyl 3-oxohept-6-enoate: Likely stable under inert conditions due to the bulky tert-butyl group, akin to tert-butyl pyrrolidine esters .

- Tert-butyl (3s,4r)-pyrrolidine ester: SDS notes high stability under recommended storage conditions, suggesting analogous behavior for tert-butyl esters .

Research Findings and Gaps

- Safety Data : The provided SDS for a structurally distinct tert-butyl ester highlights the need for caution when extrapolating safety profiles .

Actividad Biológica

Tert-butyl 3-oxohept-6-enoate is an organic compound with the molecular formula CHO and a molecular weight of 198.26 g/mol. This compound has garnered attention in both synthetic organic chemistry and biological research due to its unique structural features and potential applications.

The synthesis of tert-butyl 3-oxohept-6-enoate typically involves the esterification of 3-oxohept-6-enoic acid with tert-butyl alcohol, often facilitated by an acid catalyst under reflux conditions. This process can be optimized in industrial settings using continuous flow processes and solid acid catalysts to improve yield and efficiency.

Chemical Reactions:

- Oxidation: The keto group can be oxidized to form carboxylic acids.

- Reduction: The keto group may be reduced to yield alcohols.

- Substitution: The ester group can participate in nucleophilic substitution reactions.

Biological Activity

The biological activity of tert-butyl 3-oxohept-6-enoate has been explored in various contexts, particularly its role as a model compound for studying enzyme-catalyzed reactions involving esters and ketones. It is also significant for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

The mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors. The keto group allows for nucleophilic addition reactions, while the ester group can undergo hydrolysis, releasing the corresponding acid and alcohol.

Case Studies and Research Findings

-

Enzyme Interaction Studies:

- Research indicates that tert-butyl 3-oxohept-6-enoate can serve as a substrate in enzyme-catalyzed reactions, providing insights into metabolic pathways involving similar structures. For instance, studies have shown its involvement in reactions catalyzed by lipases, which are crucial for lipid metabolism .

-

Pharmacological Potential:

- Preliminary studies suggest that derivatives of this compound exhibit anti-inflammatory properties. Molecular docking studies have indicated effective binding to target proteins involved in inflammation, suggesting potential therapeutic applications.

-

Comparative Analysis:

- A comparison with similar compounds highlights the unique steric effects imparted by the tert-butyl group, which influences reactivity and stability. For example, ethyl 3-oxohept-6-enoate lacks this steric hindrance, potentially leading to different biological activities.

Data Table: Biological Activity Comparison

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| Tert-butyl 3-oxohept-6-enoate | Tert-butyl group enhances steric hindrance | Potential anti-inflammatory effects; enzyme substrate |

| Ethyl 3-oxohept-6-enoate | Ethyl group without steric hindrance | Different metabolic pathways; less stability |

| Methyl 3-oxohept-6-enoate | Methyl ester group | Similar reactivity but distinct biological profiles |

Q & A

Basic: What are the standard synthesis and characterization protocols for tert-butyl 3-oxohept-6-enoate?

Answer:

The compound is synthesized via a coupling reaction using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts. Meldrum’s acid and 4-pentenoic acid are key reagents. Purification is achieved via column chromatography (gradient elution: 0→10% ethyl acetate/hexane). Characterization involves:

- NMR spectroscopy :

- ¹H NMR (CDCl₃, 400 MHz) : δ 1.48 (s, 9H, tert-butyl CH₃), 2.35 (q, J = 7.8 Hz, H-5), 2.63 (t, J = 7.8 Hz, H-4), 5.06–5.80 (vinyl protons H-6/H-7).

- ¹³C NMR (CDCl₃, 100 MHz) : δ 202.3 (keto C=O), 166.3 (ester C=O), 136.6 (C-6), 115.3 (C-7) .

- Chromatographic yield : 84% after purification .

Basic: What safety precautions are critical when handling tert-butyl 3-oxohept-6-enoate?

Answer:

- Storage : Keep in tightly sealed containers in a cool, ventilated area away from heat/ignition sources. Avoid drainage systems to prevent environmental contamination .

- PPE : Use P95/P1 respirators for low exposure; OV/AG/P99 filters for higher concentrations. Explosion-proof equipment is recommended due to the compound’s unsaturated (vinyl) group .

Basic: How do the functional groups in tert-butyl 3-oxohept-6-enoate influence its reactivity?

Answer:

- α,β-Unsaturated ketone : Prone to Michael additions or Diels-Alder reactions.

- Ester group (tert-butyl) : Offers steric protection, enhancing stability during acidic/basic conditions.

- Vinyl group : Enables cycloaddition or epoxidation (e.g., with Mo(CO)₆ catalysts) .

Advanced: How can experimental design optimize the synthesis of tert-butyl 3-oxohept-6-enoate?

Answer:

Use statistical Design of Experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, temperature, catalyst loading). For example:

- Central Composite Design (CCD) can model nonlinear relationships between variables.

- Response Surface Methodology (RSM) maximizes yield while minimizing byproducts. Reference Mo(CO)₆-catalyzed epoxidation studies for analogous systems .

Advanced: How do computational methods explain the conformational dynamics of tert-butyl 3-oxohept-6-enoate?

Answer:

- DFT calculations : Compare axial vs. equatorial tert-butyl conformers. Solvent effects (explicit solvent models) are critical; axial conformers may dominate in nonpolar solvents.

- Dynamic NMR : Low-temperature experiments (e.g., −90°C) resolve rotational barriers in saturated six-membered rings .

Advanced: What mechanistic insights exist for tert-butyl 3-oxohept-6-enoate’s role in asymmetric catalysis?

Answer:

The compound serves as a β-ketoester precursor in organocatalytic tandem processes. Key steps:

Enamine formation : Reaction with chiral amines generates nucleophilic intermediates.

Stereoselective alkylation : Controlled by steric hindrance from the tert-butyl group.

Cyclization : Forms nitrogen-containing heterocycles (e.g., pyrrolidines) with >90% enantiomeric excess under optimized conditions .

Advanced: How does the tert-butyl group impact the compound’s stability under varying pH and temperature?

Answer:

- Acidic conditions : tert-Butyl esters hydrolyze slower than methyl/ethyl esters due to steric shielding.

- Thermal stability : Decomposition above 150°C releases isobutylene; monitor via TGA (thermogravimetric analysis). Stability data for analogous compounds suggest a half-life >6 months at 25°C .

Advanced: What strategies resolve contradictions in reported spectroscopic data for tert-butyl 3-oxohept-6-enoate?

Answer:

- Cross-validation : Compare ¹H/¹³C NMR with computational predictions (e.g., ACD/Labs or ChemDraw simulations).

- Isotopic labeling : Use deuterated solvents to confirm coupling constants.

- Crystallography : Resolve ambiguities in solid-state conformations (if crystallizable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.